Atiprimod dihydrochloride

説明

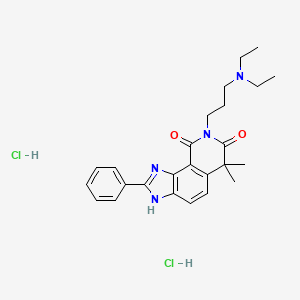

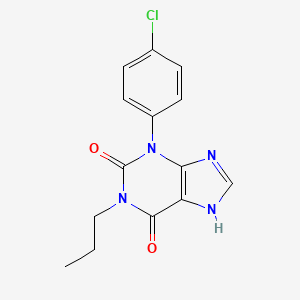

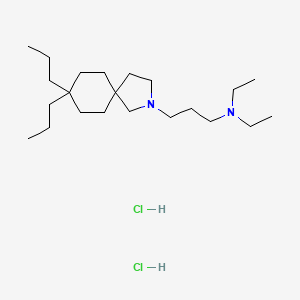

Atiprimod dihydrochloride is the dihydrochloride salt form of atiprimod . It is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents . It has anti-inflammatory, antineoplastic, and anti-angiogenic activities .

Molecular Structure Analysis

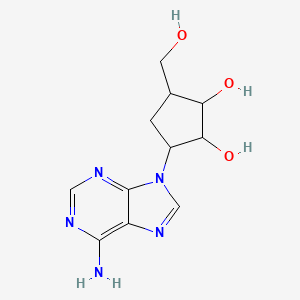

The molecular formula of Atiprimod dihydrochloride is C22H46Cl2N2 . Its average mass is 409.520 Da and its monoisotopic mass is 408.303802 Da .

Chemical Reactions Analysis

Atiprimod dihydrochloride is known to act as a JAK2 inhibitor . It inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 .

科学的研究の応用

Application in Breast Cancer Research

- Summary of the Application: Atiprimod dihydrochloride has been studied for its effects on breast cancer cells, particularly MDA-MB-231 and MDA-MB-468 cells . The research focused on the role of Atiprimod in triggering apoptosis (programmed cell death) in these cells .

- Methods of Application or Experimental Procedures: The study involved treating the breast cancer cells with a dose-dependent atiprimod treatment . A moderate dose of atiprimod (2 μM) was used in the experiment .

- Results or Outcomes: The treatment inhibited cell viability and colony formation in the breast cancer cells . It also inhibited STAT3 phosphorylation at Tyr705 residue and suppressed the total expression level of p65 . The study concluded that Atiprimod induced prolonged ER stress-mediated apoptosis via both activating PERK/eIF2α/ATF4/CHOP axis and suppressing STAT3/NF-κB transcription factors nuclear migration in TBNC cells .

Application in Hepatocellular Carcinoma Research

- Summary of the Application: Atiprimod has been studied for its anti-proliferative and anti-carcinogenic effects in hepatocellular carcinoma . The research focused on the role of Atiprimod in hindering the biological activity of STAT3 .

- Methods of Application or Experimental Procedures: The study involved treating the hepatocellular carcinoma cells with a dose-dependent atiprimod treatment . The specific dosage and experimental procedures are not detailed in the available information.

- Results or Outcomes: The treatment resulted in the inhibition of cell growth and induction of apoptosis in the hepatocellular carcinoma cells .

Application in Lymphoma and Multiple Myeloma Research

- Summary of the Application: Atiprimod has been studied for its effects on lymphoma and multiple myeloma cells . The research focused on the role of Atiprimod in hindering the biological activity of STAT3 .

- Methods of Application or Experimental Procedures: The study involved treating the lymphoma and multiple myeloma cells with a dose-dependent atiprimod treatment . The specific dosage and experimental procedures are not detailed in the available information.

- Results or Outcomes: The treatment resulted in the inhibition of cell growth and induction of apoptosis in the lymphoma and multiple myeloma cells .

Application in Pituitary Adenoma Cells

- Summary of the Application: Atiprimod has been studied for its effects on pituitary adenoma cells . The research focused on the role of Atiprimod in triggering autophagy as a survival mechanism and then apoptosis due to prolonged ER stress in these cells .

- Methods of Application or Experimental Procedures: The study involved treating the pituitary adenoma cells with a dose-dependent atiprimod treatment . The specific dosage and experimental procedures are not detailed in the available information.

- Results or Outcomes: The treatment resulted in the inhibition of cell growth and induction of apoptosis in the pituitary adenoma cells .

Application in Cells Expressing the JAK2 V617F Mutation

- Summary of the Application: Atiprimod dihydrochloride is a JAK2 inhibitor . It has been studied for its effects on cells expressing the JAK2 V617F mutation . The research focused on the role of Atiprimod in inhibiting cell growth and inducing apoptosis in these cells .

- Methods of Application or Experimental Procedures: The study involved treating the cells expressing the JAK2 V617F mutation with a dose-dependent atiprimod treatment . The specific dosage and experimental procedures are not detailed in the available information.

- Results or Outcomes: The treatment resulted in the inhibition of cell growth and induction of apoptosis in the cells expressing the JAK2 V617F mutation .

将来の方向性

Atiprimod dihydrochloride has shown promise in the treatment of various cancers. It has been found to inhibit cell growth and induce apoptosis in cells expressing the JAK2 V617F mutation . It has also been found to trigger apoptotic cell death in breast cancer cells . These findings suggest that Atiprimod dihydrochloride may have a role in future therapies for these conditions.

特性

IUPAC Name |

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZYBYTICOTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123018-47-3 (Parent) | |

| Record name | Atiprimod dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20156331 | |

| Record name | Atiprimod dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atiprimod dihydrochloride | |

CAS RN |

130065-61-1 | |

| Record name | Atiprimod dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atiprimod dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPRIMOD DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。